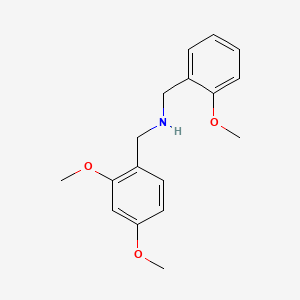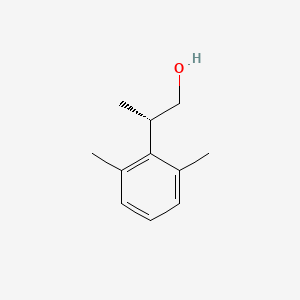
(2S)-2-(2,6-Dimethylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,6-Dimethylphenyl)propan-1-ol, also known as dextromethamphetamine, is a psychoactive drug that belongs to the class of amphetamines. It is a chiral compound, meaning that it exists in two different forms, with the (S)-enantiomer being the active form. Dextromethamphetamine is used for various purposes, including as a recreational drug, as a performance-enhancing drug, and as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity.
作用機序
Dextromethamphetamine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by blocking the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the synapse. This increase in neurotransmitter levels leads to the stimulation of the central nervous system, resulting in increased alertness, euphoria, and decreased appetite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine are numerous and varied. It increases heart rate, blood pressure, and body temperature, and can lead to dehydration and electrolyte imbalances. It also increases the release of stress hormones such as cortisol and adrenaline. Long-term use of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine can lead to neurotoxicity, cognitive impairment, and addiction.
実験室実験の利点と制限
Dextromethamphetamine has several advantages and limitations for lab experiments. It is a powerful tool for studying the role of dopamine in the brain and its effects on behavior. It is also useful for studying the effects of amphetamines on the cardiovascular system. However, its potential for abuse and addiction makes it a risky substance to work with, and caution must be exercised when using it in lab experiments.
将来の方向性
There are several future directions for the study of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine. One area of research is the development of new drugs that can target specific neurotransmitter systems in the brain, without the potential for abuse and addiction. Another area of research is the development of new treatments for ADHD and obesity, using compounds that have similar effects on the brain without the potential for abuse and addiction. Additionally, more research is needed to understand the long-term effects of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine on the brain and body, and to develop effective treatments for addiction and cognitive impairment.
合成法
The synthesis of (2S)-2-(2,6-Dimethylphenyl)propan-1-ol can be achieved through various methods, including the Leuckart-Wallach reaction, reductive amination, and Birch reduction. The Leuckart-Wallach reaction involves the reaction of phenylacetone with ammonium formate and formic acid to produce N-formylamphetamine, which is then reduced to (2S)-2-(2,6-Dimethylphenyl)propan-1-ol. Reductive amination involves the reaction of phenylacetone with methylamine and sodium cyanoborohydride to produce (2S)-2-(2,6-Dimethylphenyl)propan-1-amine, which is then reduced to (2S)-2-(2,6-Dimethylphenyl)propan-1-ol. The Birch reduction involves the reaction of phenylacetone with lithium metal and ammonia to produce (2S)-2-(2,6-Dimethylphenyl)propan-1-ol.
科学的研究の応用
Dextromethamphetamine has been extensively studied for its various scientific research applications. It is commonly used as a tool to study the role of dopamine in the brain and its effects on behavior. It has also been used to study the effects of amphetamines on the cardiovascular system, as well as their potential as a treatment for ADHD and obesity.
特性
IUPAC Name |
(2S)-2-(2,6-dimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPBBAIPPBRVIV-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,6-Dimethylphenyl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2455166.png)

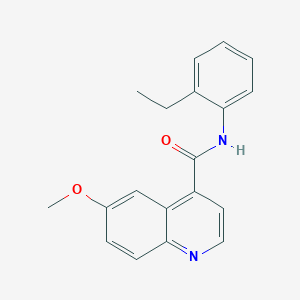
![1-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/no-structure.png)
![3-cinnamyl-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2455172.png)

![2-[[1-Methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2455174.png)
![8-chloro-2-(3,5-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2455176.png)
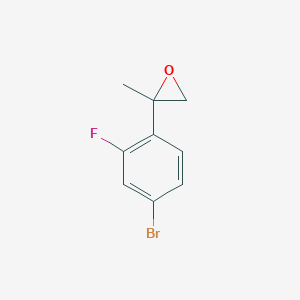

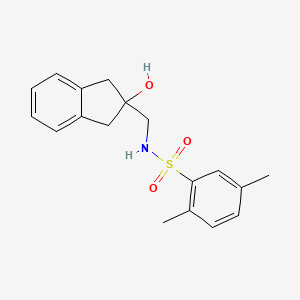
![3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2455184.png)
